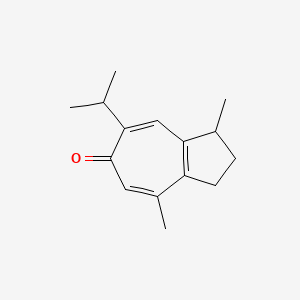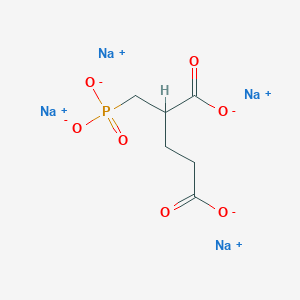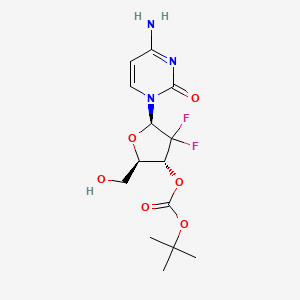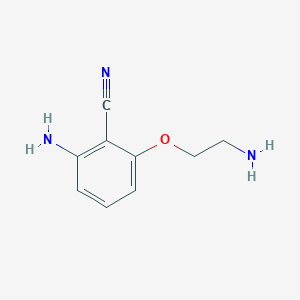
9,10-Dibromo-2-(naphthalen-2-yl)anthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dibromo-2-(naphthalen-2-yl)anthracene: is an organic compound that belongs to the family of anthracene derivatives. Anthracene is a solid polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The substitution at the 9 and 10 positions with bromine atoms and the addition of a naphthyl group at the 2 position significantly alter the chemical and physical properties of the parent anthracene molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibromo-2-(naphthalen-2-yl)anthracene typically involves the bromination of 2-(naphthalen-2-yl)anthracene. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination at the 9 and 10 positions of the anthracene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atoms at the 9 and 10 positions can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Coupling Reactions: The compound can participate in Suzuki, Heck, and other coupling reactions to form more complex structures
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate
Major Products:
Substitution Products: Various substituted anthracenes depending on the nucleophile used.
Oxidation Products: Anthraquinone derivatives.
Reduction Products: Dihydroanthracene derivatives.
Coupling Products: Complex polycyclic aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Electronics: Used in the development of OLEDs due to its blue fluorescent properties.
Photophysical Studies: Investigated for its photophysical properties, including fluorescence and phosphorescence
Biology and Medicine:
Fluorescent Probes: Potential use in biological imaging due to its fluorescent properties.
Industry:
Optoelectronic Devices: Utilized in the fabrication of optoelectronic devices such as OLEDs and photovoltaic cells
Wirkmechanismus
The mechanism by which 9,10-Dibromo-2-(naphthalen-2-yl)anthracene exerts its effects is primarily through its electronic properties. The bromine atoms and naphthyl group influence the electronic distribution within the anthracene core, affecting its photophysical behavior. The compound can undergo photoexcitation, leading to fluorescence or phosphorescence, which is useful in optoelectronic applications .
Vergleich Mit ähnlichen Verbindungen
9,10-Diphenylanthracene: Another anthracene derivative used in OLEDs.
2-Methyl-9,10-bis(naphthalen-2-yl)anthracene: Similar structure with a methyl group instead of bromine atoms.
2,6-Dibromo-9,10-di(naphthalen-2-yl)anthracene: Similar compound with bromine atoms at different positions
Uniqueness: 9,10-Dibromo-2-(naphthalen-2-yl)anthracene is unique due to the specific positioning of bromine atoms and the naphthyl group, which confer distinct electronic and photophysical properties compared to other anthracene derivatives. This makes it particularly suitable for specific applications in organic electronics and optoelectronics .
Eigenschaften
CAS-Nummer |
1206628-35-4 |
|---|---|
Molekularformel |
C24H14Br2 |
Molekulargewicht |
462.2 g/mol |
IUPAC-Name |
9,10-dibromo-2-naphthalen-2-ylanthracene |
InChI |
InChI=1S/C24H14Br2/c25-23-19-7-3-4-8-20(19)24(26)22-14-18(11-12-21(22)23)17-10-9-15-5-1-2-6-16(15)13-17/h1-14H |
InChI-Schlüssel |
ZXQCYJFPBNTPCT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6,8-Dihydroxy-8-methyl-1,5-dimethylidene-3a,4,5a,6,7,8a,9,9a-octahydroazuleno[6,5-b]furan-2-one](/img/structure/B12102224.png)




![7-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12102260.png)

![22-(2-Hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracos-4-ene-2,9-diol](/img/structure/B12102264.png)


